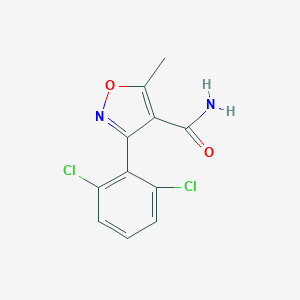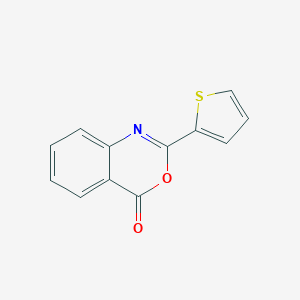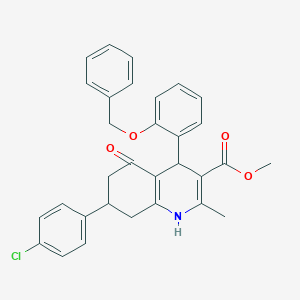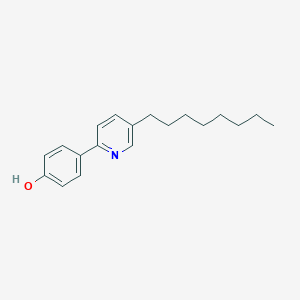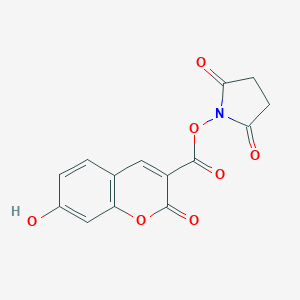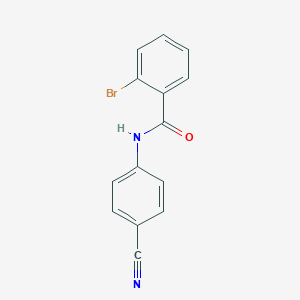
2-bromo-N-(4-cyanophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(4-cyanophenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BAY 73-6691 and is a selective inhibitor of soluble guanylate cyclase (sGC), an enzyme that is involved in the regulation of cyclic guanosine monophosphate (cGMP) signaling pathways.
Aplicaciones Científicas De Investigación
2-bromo-N-(4-cyanophenyl)benzamide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been investigated as a potential treatment for cardiovascular diseases, pulmonary hypertension, and erectile dysfunction. It has also been studied as a potential therapy for cancer and inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-(4-cyanophenyl)benzamide involves the inhibition of sGC, an enzyme that is involved in the regulation of cGMP signaling pathways. By inhibiting sGC, this compound increases the levels of cGMP, which leads to vasodilation and relaxation of smooth muscle cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-N-(4-cyanophenyl)benzamide include vasodilation, decreased blood pressure, and relaxation of smooth muscle cells. In addition, this compound has been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-bromo-N-(4-cyanophenyl)benzamide in lab experiments is its selectivity for sGC, which allows for specific targeting of cGMP signaling pathways. However, a limitation of this compound is its potential toxicity, which requires careful handling and monitoring.
Direcciones Futuras
For research on 2-bromo-N-(4-cyanophenyl)benzamide include further investigation of its potential applications in the treatment of cardiovascular diseases, cancer, and inflammatory diseases. In addition, studies on the toxicity and safety of this compound are needed to determine its suitability for clinical use.
In conclusion, 2-bromo-N-(4-cyanophenyl)benzamide is a promising compound with potential applications in various fields. Its selective inhibition of sGC and ability to increase cGMP levels make it a valuable tool for studying cGMP signaling pathways. However, further research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of 2-bromo-N-(4-cyanophenyl)benzamide involves the reaction of 4-cyanobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-bromoaniline to produce the final product.
Propiedades
Número CAS |
10278-47-4 |
|---|---|
Nombre del producto |
2-bromo-N-(4-cyanophenyl)benzamide |
Fórmula molecular |
C14H9BrN2O |
Peso molecular |
301.14 g/mol |
Nombre IUPAC |
2-bromo-N-(4-cyanophenyl)benzamide |
InChI |
InChI=1S/C14H9BrN2O/c15-13-4-2-1-3-12(13)14(18)17-11-7-5-10(9-16)6-8-11/h1-8H,(H,17,18) |
Clave InChI |
CGUMGABORJTSHH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C#N)Br |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B187377.png)
![2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B187379.png)


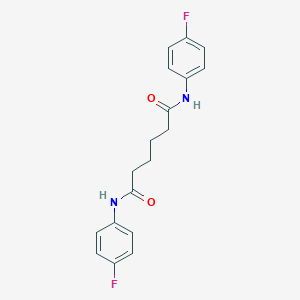
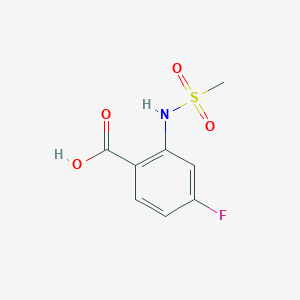
![2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B187389.png)
